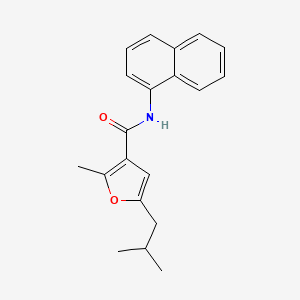
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as ABT-639, is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is found in sensory neurons and plays a crucial role in pain sensation. ABT-639 has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain.
作用机制
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide works by binding to the TRPV1 ion channel and blocking its activity. This ion channel is involved in the transmission of pain signals from sensory neurons to the central nervous system. By inhibiting TRPV1, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be highly selective for the TRPV1 ion channel, with little or no activity against other ion channels. It has also been shown to have a long half-life in the body, making it suitable for once-daily dosing. In preclinical studies, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to be well-tolerated and to have a low potential for toxicity.
实验室实验的优点和局限性
One advantage of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide is its high selectivity for the TRPV1 ion channel, which allows for more precise targeting of pain pathways. However, one limitation is that it may not be effective in all types of pain, as there may be other pain pathways that are not affected by TRPV1 inhibition.
未来方向
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide. One area of interest is in combination therapy, where N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide could be used in combination with other pain medications to enhance their effectiveness. Another area of interest is in the development of new formulations of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, such as extended-release formulations, to improve patient compliance and reduce dosing frequency. Additionally, further research is needed to fully understand the potential limitations and side effects of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide, as well as its potential for use in different types of pain.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide involves several steps, starting with the reaction of 2,3-dimethylphenylacetonitrile with 2-methyl-5-nitrobenzenesulfonamide to form the intermediate compound 2,3-dimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide. This intermediate is then reduced with hydrogen gas using a palladium catalyst to form the final product, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide.
科学研究应用
N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential use as a therapeutic drug for the treatment of chronic pain. It has been shown to be effective in preclinical models of inflammatory and neuropathic pain. In addition, N-(2,3-dimethylphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to current opioid-based pain medications.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-7-9-20(17(15)3)22-21(24)19-14-18(11-10-16(19)2)27(25,26)23-12-5-4-6-13-23/h7-11,14H,4-6,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLTVLBHABBFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)
![3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5487449.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
![5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5487463.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5487465.png)


![8-(2-naphthylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5487482.png)
![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)
![5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5487496.png)
![N~2~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-N~4~-ethyl-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5487529.png)

![N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)